molecular formula C18H19N3O2S B2393260 3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile CAS No. 1825662-44-9

3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile

Cat. No.: B2393260
CAS No.: 1825662-44-9
M. Wt: 341.43
InChI Key: FEXOZFIIJKMQRN-UHFFFAOYSA-N
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Description

3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a sulfonyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is typically formed through a condensation reaction involving a suitable nitrile and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridine derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)pyridine
  • 2-Benzylpyrrolidine
  • Pyridine-2-carbonitrile

Uniqueness

3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile is unique due to the presence of both a sulfonyl group and a carbonitrile group on the pyridine ring, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential for forming diverse derivatives, making it a valuable scaffold in various research applications.

Properties

IUPAC Name

3-(2-benzyl-2-methylpyrrolidin-1-yl)sulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-18(13-15-7-3-2-4-8-15)10-6-12-21(18)24(22,23)17-9-5-11-20-16(17)14-19/h2-5,7-9,11H,6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXOZFIIJKMQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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